molecular formula C8H9NO3 B2666739 3-Ethoxypyridine-2-carboxylic acid CAS No. 103878-09-7

3-Ethoxypyridine-2-carboxylic acid

Cat. No.: B2666739
CAS No.: 103878-09-7
M. Wt: 167.164
InChI Key: QTVCNUYGSSNMDT-UHFFFAOYSA-N
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Description

3-Ethoxypyridine-2-carboxylic acid is an organic compound belonging to the pyridinecarboxylic acid family. It is characterized by the presence of an ethoxy group attached to the third carbon of the pyridine ring and a carboxylic acid group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxypyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the ethoxylation of pyridine-2-carboxylic acid. This reaction typically requires the use of ethyl iodide and a base such as potassium carbonate under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves the use of more efficient and scalable methods. One such method includes the catalytic ethoxylation of pyridine-2-carboxylic acid using ethyl alcohol in the presence of a suitable catalyst.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Ethoxypyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-ethoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 3-Ethoxypyridine-2-carboxylic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This modification can enhance its solubility in organic solvents and influence its reactivity in various chemical reactions .

Properties

IUPAC Name

3-ethoxypyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-6-4-3-5-9-7(6)8(10)11/h3-5H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVCNUYGSSNMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103878-09-7
Record name 3-ethoxypyridine-2-carboxylic acid
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